molecular formula C19H15ClF3N3O4S B13078849 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B13078849
M. Wt: 473.9 g/mol
InChI Key: DTAUICHJAHTHBD-UHFFFAOYSA-N
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Description

2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiazole ring, a chloro-substituted methoxyphenyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a halogenated ketone under acidic or basic conditions.

    Introduction of the Chloro-Substituted Methoxyphenyl Group: This step involves the nucleophilic substitution of a chloro-substituted methoxyphenylamine with the thiazole intermediate.

    Attachment of the Trifluoromethoxyphenyl Group: The final step includes the acylation of the amine group with a trifluoromethoxy-substituted acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the trifluoromethoxy group.

    2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-chlorophenyl)acetamide: Similar structure but contains a chlorophenyl group instead of a trifluoromethoxyphenyl group.

Uniqueness

The presence of the trifluoromethoxy group in 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, making it distinct from similar compounds.

Properties

Molecular Formula

C19H15ClF3N3O4S

Molecular Weight

473.9 g/mol

IUPAC Name

2-[2-(5-chloro-2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C19H15ClF3N3O4S/c1-29-14-7-2-10(20)8-13(14)25-18-26-17(28)15(31-18)9-16(27)24-11-3-5-12(6-4-11)30-19(21,22)23/h2-8,15H,9H2,1H3,(H,24,27)(H,25,26,28)

InChI Key

DTAUICHJAHTHBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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